molecular formula C6H13NO B091101 1-Methylpiperidin-4-ol CAS No. 106-52-5

1-Methylpiperidin-4-ol

Cat. No.: B091101
CAS No.: 106-52-5
M. Wt: 115.17 g/mol
InChI Key: BAUWRHPMUVYFOD-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It appears as a clear, colorless to yellowish liquid after melting and is hygroscopic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-4-ol can be synthesized through several methods. One common method involves the hydrogenation of 1-methyl-4-piperidone using a nickel catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-Methylpiperidin-4-ol plays a significant role in drug development, particularly in synthesizing compounds targeting various neurological disorders and cancers.

  • Neurological Disorders : The compound has been investigated for its potential to inhibit cholinesterases, enzymes that break down neurotransmitters. This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease .
  • Cancer Therapy : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in tumor models, suggesting their potential as anticancer agents .

Organic Synthesis

This compound serves as a key intermediate in synthesizing various organic compounds:

  • Antitumor Agents : It is used to optimize scaffolds for antitumor agents, enhancing their efficacy against specific cancer types .
  • Receptor Antagonists : The compound is involved in synthesizing histamine H4 receptor antagonists and other pharmacologically active molecules .

Material Science

The compound's ability to modify physical properties makes it valuable in material science:

  • Polymer Chemistry : this compound is utilized in developing polyampholyte hydrogels and interpenetrating polyelectrolyte networks, which have applications in drug delivery systems and tissue engineering .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of piperidine derivatives, including those derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism of Action
FHM15Apoptosis
Control>50N/A

Case Study 2: Antimicrobial Properties

Research into the antimicrobial efficacy of this compound derivatives showed promising results against both bacterial and fungal strains. The addition of this compound increased lipid solubility, enhancing absorption rates.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus26
Escherichia coli27
Candida albicans23

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. For example, it can be used to synthesize compounds that inhibit the chemokine receptor CCR5, which is involved in the entry of HIV into cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-methylpiperidine
  • N-Methyl-4-hydroxy piperidine
  • 1-Methyl-4-piperidone

Uniqueness

1-Methylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a hydroxyl group at the fourth position and a methyl group at the first position. These structural characteristics make it a versatile intermediate in organic synthesis and pharmaceutical applications .

Biological Activity

1-Methylpiperidin-4-ol (CAS Number: 106-52-5) is a versatile organic compound with significant implications in medicinal chemistry and biochemical research. It serves as a building block for various pharmaceutical agents, particularly in the development of kinase inhibitors and antitumor agents. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
Density1.0 ± 0.1 g/cm³
Melting Point29-31 °C
Boiling Point200 °C at 760 mmHg
Flash Point87.8 °C

These properties influence its stability and reactivity in biological systems.

This compound acts primarily as a biochemical reagent in various synthetic pathways. Its biological activity is largely attributed to its role in the synthesis of inhibitors targeting specific kinases and receptors:

  • Antitumor Agents : It is used to optimize the novobiocin scaffold to develop new antitumor compounds.
  • Kinase Inhibitors : The compound is involved in synthesizing inhibitors for key kinases such as CaMKII, VEGFR, FGFR, and phosphoinositide-3-kinase (PI3K) .

Biological Activity

This compound exhibits several biological activities that are critical for therapeutic applications:

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which is crucial for drug design:

  • Acetylcholinesterase (AChE) : Studies have shown that derivatives of this compound can inhibit AChE, an enzyme involved in neurotransmission .

Interaction with Biological Targets

The compound's interaction with specific receptors and enzymes influences its efficacy:

  • Histamine H4 Receptor Antagonism : It has been utilized in the synthesis of antagonists for the histamine H4 receptor, which plays a role in immune responses .

Case Studies

Several studies highlight the practical applications of this compound:

  • Synthesis of Kinase Inhibitors :
    • A study focused on the development of novel inhibitors for VEGFR and FGFR using this compound as a key intermediate. The synthesized compounds demonstrated significant inhibitory activity against these kinases, suggesting potential applications in cancer therapy .
  • Optimization of Antitumor Agents :
    • Research involving the modification of the novobiocin scaffold with this compound led to compounds with enhanced antitumor properties compared to their predecessors .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
4-Hydroxy-1-methylpiperidine Hydroxyl group at position 4Similar applications in enzyme inhibition
N-Methyl-4-hydroxy piperidine Hydroxyl group at position 4Used in synthesis but less effective than this compound
1-Methyl-4-piperidone Ketone group instead of hydroxylDifferent reactivity; used in distinct synthetic pathways

Q & A

Q. Basic: What are the key physicochemical properties of 1-Methylpiperidin-4-ol, and how are they experimentally determined?

Answer:
this compound (C₁₂H₁₇NO) has an average molecular mass of 191.274 g/mol and a monoisotopic mass of 191.131014 g/mol . Key properties include its hydroxyl and piperidine functional groups, which influence solubility and reactivity. To experimentally determine these:

  • Mass spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, as demonstrated for analogous piperidine derivatives (e.g., HRMS data for 4-(4-chlorophenyl)-1-methylpiperidin-4-ol in ).
  • NMR spectroscopy: ¹H and ¹³C NMR (e.g., δ1.62–2.81 ppm for protons and δ38.19–146.94 ppm for carbons in CDCl₃) resolve stereochemistry and substituent effects .

Q. Basic: What synthetic methodologies are commonly used to prepare this compound derivatives?

Answer:
A widely reported method involves nucleophilic substitution or reductive amination of piperidin-4-ol precursors. For example:

  • Stepwise alkylation: Reacting piperidin-4-ol with methylating agents (e.g., methyl iodide) under basic conditions yields this compound. Derivatives like 4-(4-chlorophenyl)-1-methylpiperidin-4-ol are synthesized via Friedel-Crafts alkylation, achieving yields up to 87% .
  • Catalytic hydrogenation: Reductive amination of ketone intermediates (e.g., piperidin-4-one) with methylamine and hydrogen gas can produce the target compound .

Q. Advanced: How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Answer:
Byproduct formation (e.g., over-alkylation or oxidation) can be mitigated via:

  • Temperature control: Maintaining reaction temperatures below 50°C prevents thermal decomposition of intermediates .
  • Catalyst selection: Using palladium on carbon (Pd/C) for hydrogenation reduces undesired side reactions compared to harsher catalysts .
  • Purification strategies: Reverse-phase HPLC (RP-HPLC) with gradients (e.g., 0–100% acetonitrile in water) resolves impurities, as validated for related compounds (purity >99%) .

Q. Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:
Discrepancies in NMR or MS data require systematic validation:

  • Cross-validation with analogs: Compare spectral profiles to structurally similar compounds (e.g., 4-(1-methylpiperidin-4-yl)aniline, C₁₂H₁₈N₂) to identify substituent-specific shifts .
  • Computational modeling: Density functional theory (DFT) calculations predict NMR chemical shifts and verify experimental assignments .
  • Multi-technique analysis: Combine HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Piperidine derivatives require strict safety measures:

  • Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors, as piperidines may cause respiratory irritation .
  • Incompatibility avoidance: Store away from strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes from combustion) .

Q. Advanced: What analytical strategies validate the purity of this compound in complex mixtures?

Answer:
Advanced purity assessment methods include:

  • Chromatographic techniques: RP-HPLC with UV detection (e.g., tR = 11.45 min for baseline separation) ensures >99% purity .
  • Elemental analysis: Combustion analysis (e.g., %C, %H, %N) confirms stoichiometric consistency with theoretical values .
  • Tandem MS (MS/MS): Fragmentation patterns distinguish the target compound from isobaric impurities .

Q. Advanced: How can structural modifications of this compound enhance its bioactivity in pharmacological studies?

Answer:
Rational design strategies involve:

  • Substituent introduction: Adding aryl groups (e.g., 4-chlorophenyl) to the piperidine ring improves receptor binding affinity, as seen in US28 receptor ligands .
  • Stereochemical tuning: Synthesizing enantiomers (e.g., (3S,4R)- vs. (3R,4S)-configurations) can optimize selectivity for biological targets .
  • Prodrug development: Esterification of the hydroxyl group enhances bioavailability, as demonstrated in pethidine analogs .

Properties

IUPAC Name

1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059339
Record name 4-Piperidinol, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-52-5
Record name 4-Hydroxy-1-methylpiperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=106-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-methyl-
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Record name N-Methyl-4-piperidinol
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Record name 4-Piperidinol, 1-methyl-
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Record name 4-Piperidinol, 1-methyl-
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Record name 1-methylpiperidin-4-ol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methylpiperidin-4-ol
1-Methylpiperidin-4-ol
1-Methylpiperidin-4-ol
1-Methylpiperidin-4-ol

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